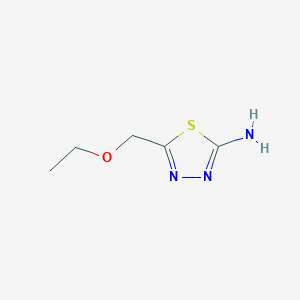

5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine

Descripción general

Descripción

5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl chloride with 1,3,4-thiadiazol-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the most significant applications of 5-EMTA is in pharmaceutical development . The compound has been studied for its potential as:

- Acetylcholinesterase Inhibitor : Research indicates that 5-EMTA can inhibit acetylcholinesterase, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's disease . Molecular docking studies have shown strong interactions with acetylcholinesterase active sites, indicating its potential as a lead compound in drug design .

- Antimicrobial Activity : Thiadiazole derivatives, including 5-EMTA, have exhibited antimicrobial properties. Studies have demonstrated its efficacy against various pathogens, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Recent studies have focused on derivatives of thiadiazoles for their anticancer activities. For instance, compounds structurally related to 5-EMTA have shown significant cytotoxic effects against breast cancer cells (MCF-7) and other cancer cell lines . The incorporation of different substituents has been shown to enhance their antiproliferative activity.

Biological Studies

The biological applications of 5-EMTA extend beyond pharmaceuticals:

- Interaction Studies : The compound has been the subject of interaction studies to evaluate its binding affinity with various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of 5-EMTA suggest favorable absorption and distribution characteristics, enhancing its therapeutic viability .

Synthesis and Derivatives

The synthesis of 5-EMTA typically involves the reaction of thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions. Various synthetic pathways allow for the modification of the compound to create derivatives with enhanced biological activities.

Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | Methoxy group instead of ethoxy | Antimicrobial properties |

| 5-(4-substituted phenyl)-1,3,4-thiadiazole | Substituted phenyl ring | Anticancer activity |

| 2-Amino-1,3,4-thiadiazole | Amino group at different position | Antiparasitic activity |

This table illustrates how modifications in the structure can lead to variations in biological activity while maintaining the core thiadiazole framework.

Case Studies and Research Findings

Numerous studies have documented the effectiveness of 5-EMTA and its derivatives:

- A study highlighted the synthesis and evaluation of new thiadiazole derivatives that displayed potent growth inhibitory activity against MCF-7 cancer cells . The findings suggested that structural modifications significantly impacted cytotoxicity levels.

- Another research effort focused on the development of drug conjugates containing thiadiazole moieties that acted as mixed-type inhibitors against acetylcholinesterase . This underscores the compound's versatility in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit key enzymes involved in bacterial cell wall synthesis.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(Hydroxymethyl)-1,3,4-thiadiazol-2-amine

- 5-(Methyl)-1,3,4-thiadiazol-2-amine

- 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Actividad Biológica

5-(Ethoxymethyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a 1,3,4-thiadiazole ring, which is known for its stability and ability to interact with biological targets. The ethoxymethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1,3,4-thiadiazole derivatives. The mechanisms include:

- Inhibition of Enzymes : Compounds in this class have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have been identified as inhibitors of inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine nucleotide synthesis in rapidly dividing cells .

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines. In a study using the MTS assay, it was found that treatment with this compound significantly increased the proportion of apoptotic cells compared to untreated controls .

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is associated with various antimicrobial properties:

- Broad-Spectrum Activity : Compounds derived from this scaffold have demonstrated effectiveness against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

- Specific Case Studies : For example, derivatives have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Other Pharmacological Effects

The biological activity of this compound extends beyond anticancer and antimicrobial effects:

- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways .

- Neuroprotective Effects : Research suggests potential neuroprotective roles due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction : The lipophilic nature allows these compounds to integrate into lipid membranes, affecting membrane integrity and function.

- Enzyme Inhibition : Targeting key metabolic enzymes disrupts essential biochemical pathways in pathogens and cancer cells.

- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, leading to interference with replication and transcription processes.

Data Summary

Case Studies

- Antitumor Efficacy : In vitro studies on various cancer cell lines (e.g., MCF-7) demonstrated that this compound significantly reduced cell viability at concentrations above 50 µM after 48 hours .

- Antimicrobial Testing : A series of derivatives were tested against clinical isolates of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) in the micromolar range, showcasing their potential as effective antimicrobial agents .

Propiedades

IUPAC Name |

5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGVDSYZFPJWIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401622 | |

| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15884-88-5 | |

| Record name | 5-(ethoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.